molecular formula C8H3Cl3F2O B14871634 2-Chloro-1-(2,4-dichlorophenyl)-2,2-difluoroethanone

2-Chloro-1-(2,4-dichlorophenyl)-2,2-difluoroethanone

Cat. No.: B14871634
M. Wt: 259.5 g/mol
InChI Key: NKENCNWOHRCZMF-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4-dichlorophenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C8H4Cl3F2O It is a derivative of ethanone, characterized by the presence of chloro, dichlorophenyl, and difluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4-dichlorophenyl)-2,2-difluoroethanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with difluoroacetic acid in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4-dichlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

2-Chloro-1-(2,4-dichlorophenyl)-2,2-difluoroethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly antifungal agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4-dichlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(2,4-dichlorophenyl)ethanone: A closely related compound with similar chemical properties but lacking the difluoro groups.

    2-Chloro-1-(2,4-dichlorophenyl)ethanol: A reduced form of the compound with an alcohol functional group.

Uniqueness

2-Chloro-1-(2,4-dichlorophenyl)-2,2-difluoroethanone is unique due to the presence of both chloro and difluoro substituents, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents makes it a valuable intermediate in the synthesis of various specialized compounds .

Properties

Molecular Formula

C8H3Cl3F2O

Molecular Weight

259.5 g/mol

IUPAC Name

2-chloro-1-(2,4-dichlorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H3Cl3F2O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H

InChI Key

NKENCNWOHRCZMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C(F)(F)Cl

Origin of Product

United States

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